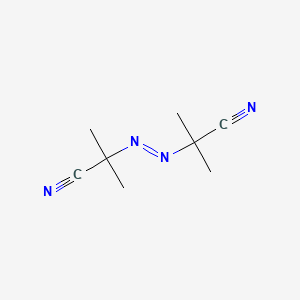
2,2'-Azobis(2-methylpropionitrile)
Cat. No. B3424327
Key on ui cas rn:
34241-39-9
M. Wt: 164.21 g/mol
InChI Key: OZAIFHULBGXAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04546174
Procedure details


3 ml of `Arquad 16-29` is added, followed by 2.2 equivalents of caustic soda. While maintaining the temperature at 20° C., 26 mg of 2-amino-2-methyl-propanenitrile is added over 20 minutes and the title compound is isolated as in Example 1. Yield 96%.



Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][C:4]([CH3:8])([CH3:7])[C:5]#[N:6]>CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]>[N:3]([C:4]([CH3:8])([CH3:7])[C:5]#[N:6])=[N:3][C:4]([CH3:8])([CH3:7])[C:5]#[N:6] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
26 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC(C#N)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04546174
Procedure details


3 ml of `Arquad 16-29` is added, followed by 2.2 equivalents of caustic soda. While maintaining the temperature at 20° C., 26 mg of 2-amino-2-methyl-propanenitrile is added over 20 minutes and the title compound is isolated as in Example 1. Yield 96%.



Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][C:4]([CH3:8])([CH3:7])[C:5]#[N:6]>CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]>[N:3]([C:4]([CH3:8])([CH3:7])[C:5]#[N:6])=[N:3][C:4]([CH3:8])([CH3:7])[C:5]#[N:6] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
26 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC(C#N)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
